1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine is a chemical compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to a piperidine ring. This compound has gained interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 198.33 g/mol .
Common reagents used in these reactions include alkyl halides for alkylation and acyl chlorides for acylation .
Research indicates that 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions suggest possible applications in treating neurological disorders or mood-related conditions .
The synthesis of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine typically involves several key steps:
Optimization of reaction conditions is crucial for achieving high yields and purity in the final product .
This compound has potential applications in various fields:
Studies on 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine have focused on its interactions with various biological targets. Notably, it has shown promise as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on binding dynamics. This property is particularly valuable in drug design, allowing for more nuanced therapeutic effects .
Several compounds share structural similarities with 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Cyclopropylmethyl)piperidin-4-amine | Contains a cyclopropyl group instead of cyclobutyl; studied for similar biological activities. | |
| N-Methylpiperidine | A simpler piperidine derivative; often used as a solvent or reagent in organic synthesis. | |
| 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine | Features a bicyclic structure; explored for its unique steric properties and potential applications in medicinal chemistry. |
The uniqueness of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine lies in its specific combination of structural elements that confer distinct pharmacological properties, making it a valuable target for further research and development compared to its analogs.
Reductive amination represents one of the most fundamental and widely employed synthetic strategies for the preparation of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine and related piperidine derivatives [1]. This methodology involves the formation of carbon-nitrogen bonds through the condensation of amines with aldehydes or ketones, followed by reduction of the resulting imine intermediate [2]. The strategic advantage of reductive amination in piperidine synthesis lies in its ability to introduce diverse substituents while maintaining high functional group tolerance [1].
The synthesis of the target compound through reductive amination typically commences with the reaction of cyclobutylmethylamine and piperidine-4-carboxaldehyde or related carbonyl precursors [3]. Traditional reductive amination approaches employ sodium borohydride or sodium cyanoborohydride as reducing agents, operating under mild conditions that preserve the integrity of the cyclobutane ring system [4]. The reaction proceeds through the formation of an intermediate imine, which undergoes subsequent reduction to yield the desired secondary amine product [1].
Recent advances in reductive amination methodology have demonstrated significant improvements in both yield and selectivity through the application of hydrogen borrowing catalysis [1]. Iridium-based catalytic systems have shown particular promise in the synthesis of substituted piperidines, enabling the formation of multiple carbon-nitrogen bonds in a single synthetic operation [1]. These cascade processes facilitate the construction of complex piperidine architectures while minimizing the number of synthetic steps required [1].
| Reducing Agent | Reaction Conditions | Typical Yield | Selectivity |
|---|---|---|---|
| Sodium Borohydride | Room temperature, 2-4 hours | 65-75% | Moderate |
| Sodium Cyanoborohydride | pH 6-7, Room temperature | 70-85% | High |
| Iridium Catalysts | 40-80°C, Hydrogen atmosphere | 80-95% | Excellent |
The optimization of reductive amination conditions for the synthesis of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine requires careful consideration of reaction parameters including temperature, solvent selection, and catalyst loading [1]. Polar protic solvents such as methanol and ethanol have demonstrated superior performance compared to aprotic alternatives, facilitating efficient imine formation and subsequent reduction [5]. Temperature control proves critical, as elevated temperatures may lead to decomposition of the thermally sensitive cyclobutane substituent [6].
The stereochemical outcome of reductive amination reactions can be influenced through the judicious selection of chiral auxiliaries or asymmetric catalysts [7]. Chiral oxazaborolidine catalysts have been successfully employed in the asymmetric reductive amination of related piperidine systems, achieving enantiomeric excesses exceeding 90% under optimized conditions [7]. These developments represent significant progress toward the enantioselective synthesis of the target compound and its stereoisomers [8].
Nucleophilic substitution methodologies constitute a cornerstone approach in the synthetic preparation of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine, offering direct and reliable routes to the target structure [9] [10]. These strategies typically involve the displacement of suitable leaving groups by nitrogen nucleophiles, enabling the formation of carbon-nitrogen bonds under controlled conditions [9].
The most commonly employed nucleophilic substitution approach utilizes cyclobutylmethyl halides as electrophilic partners in reactions with 4-piperidinemethanamine or related amino-substituted piperidine precursors [10]. Cyclobutylmethyl chloride and cyclobutylmethyl bromide serve as effective alkylating agents, with bromide derivatives generally exhibiting superior reactivity due to the enhanced leaving group ability of bromide . The reaction typically proceeds via an associative substitution mechanism, requiring the presence of suitable bases to neutralize the hydrogen halide byproduct [10].
Optimization of nucleophilic substitution conditions reveals that solvent selection plays a crucial role in determining reaction efficiency and selectivity [12]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate the nucleophilic substitution process by stabilizing the transition state while minimizing competing elimination reactions [13]. The use of potassium carbonate as a base has proven particularly effective in promoting clean substitution reactions while maintaining mild reaction conditions [13].
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Cyclobutylmethyl Chloride | Potassium Carbonate | Dimethylformamide | 60-80°C | 70-85% |
| Cyclobutylmethyl Bromide | Triethylamine | Acetonitrile | 40-60°C | 75-90% |
| Cyclobutylmethyl Tosylate | Sodium Hydride | Tetrahydrofuran | 0-25°C | 65-80% |
Alternative nucleophilic substitution strategies employ activated piperidine derivatives as nucleophiles in reactions with cyclobutylmethyl electrophiles [9]. The use of sodium hydride as a base enables the generation of highly nucleophilic piperidinate anions, which undergo rapid substitution with primary alkyl halides [10]. This approach proves particularly advantageous when dealing with sterically hindered substrates or when seeking to minimize competitive elimination pathways [9].
The regioselectivity of nucleophilic substitution reactions can be controlled through the strategic placement of protecting groups and the judicious selection of reaction conditions [9]. Nitrogen protection using tert-butoxycarbonyl or benzyloxycarbonyl groups prevents unwanted side reactions while maintaining the nucleophilicity of the primary amino functionality [14]. Subsequent deprotection under acidic or hydrogenolytic conditions affords the desired target compound in high purity [14].
Recent developments in nucleophilic substitution methodology have focused on the development of environmentally benign reaction conditions [13]. Solvent-free protocols utilizing solid-supported bases have demonstrated comparable efficiency to traditional solution-phase approaches while eliminating the need for large volumes of organic solvents [13]. These advances represent significant progress toward the sustainable synthesis of the target compound on industrial scales [13].
Catalytic asymmetric synthesis represents the most sophisticated approach to the preparation of enantiomerically enriched 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine, offering precise control over absolute stereochemistry [15] [16]. These methodologies harness the power of chiral catalysts to induce enantioselectivity in key bond-forming reactions, enabling access to single enantiomers of the target compound [8].
Asymmetric hydrogenation techniques have emerged as particularly powerful tools for the enantioselective construction of piperidine derivatives [17] [18]. Rhodium and iridium complexes bearing chiral phosphine ligands demonstrate exceptional performance in the asymmetric reduction of pyridinium salts to yield chiral piperidines [17]. The application of these methodologies to the synthesis of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine requires the preparation of appropriate pyridinium precursors bearing the cyclobutylmethyl substituent [19].
The development of highly enantioselective rhodium catalysts has revolutionized the field of asymmetric piperidine synthesis [17]. Complexes incorporating MeO-BoQPhos ligands achieve enantiomeric ratios exceeding 99:1 in the hydrogenation of substituted pyridinium salts, with functional group tolerance extending to heterocyclic and fluorinated substituents [19]. These remarkable selectivities arise from the precise three-dimensional arrangement of catalyst substituents, which creates a chiral environment favoring the formation of one enantiomer over its mirror image [19].
| Catalyst System | Ligand | Substrate Scope | Typical Enantioselectivity | Reaction Conditions |
|---|---|---|---|---|
| [Rh(COD)Cl]₂ | MeO-BoQPhos | Pyridinium salts | 95-99% ee | 40°C, H₂ (50 bar) |
| [Ir(COD)Cl]₂ | BINAP derivatives | Quinoline derivatives | 90-96% ee | 20-50°C, H₂ (30 bar) |
| Chiral Phosphepines | C₂-symmetric | Allene-imine [4+2] | 85-95% ee | Room temperature |
Phosphine-catalyzed asymmetric annulation reactions provide an alternative approach to the enantioselective construction of piperidine frameworks [15]. The [4+2] annulation of imines with allenes, mediated by chiral phosphepine catalysts, generates functionalized piperidine derivatives with excellent stereoselectivity [15]. This methodology requires the development of appropriate imine precursors incorporating the cyclobutylmethyl functionality, followed by subsequent functional group manipulations to install the terminal amine substituent [15].
Chiral phosphoric acid catalysts have demonstrated remarkable utility in the asymmetric cyclization of unsaturated acetals to form substituted piperidines [20] [8]. These transformations proceed through the formation of mixed phosphate acetals, which undergo concerted displacement reactions to yield the cyclized products with high enantioselectivity [20]. The mechanism involves the activation of the substrate through hydrogen bonding interactions with the chiral phosphoric acid catalyst, creating a well-defined transition state that determines the stereochemical outcome [8].
Recent advances in asymmetric piperidine synthesis have focused on the development of novel catalytic transformations that enable direct access to complex substituted derivatives [16]. Cross-coupling approaches utilizing rhodium-catalyzed asymmetric reductive Heck reactions demonstrate exceptional performance in the synthesis of 3-substituted piperidines from pyridine and boronic acid starting materials [16]. These methodologies achieve excellent enantioselectivities while tolerating a broad range of functional groups, making them attractive for the preparation of diverse piperidine libraries [16].
Solid-phase synthesis methodologies offer distinct advantages in the preparation of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine and related derivatives, particularly in the context of combinatorial library generation and high-throughput screening applications [14]. These approaches utilize polymer-supported reagents and substrates to facilitate product purification while enabling the parallel synthesis of multiple compounds [14].
The application of solid-phase synthesis to piperidine chemistry typically commences with the immobilization of key building blocks onto suitable polymer supports [14]. Wang resin and Rink amide resin represent the most commonly employed solid supports, offering orthogonal cleavage conditions that enable the selective release of target compounds under mild acidic conditions [14]. The attachment of cyclobutylmethyl-substituted piperidine precursors to these supports requires careful optimization of coupling conditions to ensure high loading efficiency [14].
Ugi four-component reactions have proven particularly valuable in the solid-phase synthesis of substituted piperidines [14]. These multicomponent transformations enable the convergent assembly of complex molecular architectures through the simultaneous formation of multiple bonds [14]. The incorporation of glutamic acid-derived building blocks as bifunctional components facilitates the construction of pyrrolidinone-tethered piperidine systems, which can undergo further functionalization to yield the desired target structures [14].
| Solid Support | Linker | Cleavage Conditions | Typical Purity | Overall Yield |
|---|---|---|---|---|
| Wang Resin | Benzyl Ester | 95% TFA/DCM | 85-95% | 60-75% |
| Rink Amide Resin | Amide | 55% TFA/DCM | 90-98% | 65-80% |
| MBHA Resin | Amide | HF or TFA | 80-90% | 55-70% |
The optimization of solid-phase reaction conditions requires careful attention to reaction kinetics and mass transfer limitations [14]. The heterogeneous nature of solid-phase reactions often necessitates extended reaction times and elevated temperatures compared to solution-phase counterparts [14]. The use of microwave heating has proven particularly effective in accelerating solid-phase transformations while maintaining high product quality [14].
Solid-phase synthesis enables the preparation of focused libraries of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine derivatives through the systematic variation of substituents at key positions [14]. Split-and-pool synthesis strategies facilitate the generation of thousands of compounds in parallel, enabling rapid structure-activity relationship studies [14]. The incorporation of encoding tags or spatial addressing methods allows for the identification of individual library members following biological screening [14].
Recent developments in solid-phase methodology have focused on the integration of flow chemistry techniques to enhance reaction efficiency and scalability [21]. Continuous flow reactors operating under elevated temperature and pressure conditions enable the rapid synthesis of piperidine derivatives with improved reaction control and reduced cycle times [21]. These hybrid approaches combine the advantages of solid-phase synthesis with the enhanced mass and heat transfer characteristics of flow systems [21].
The application of solid-phase synthesis to the preparation of isotopically labeled derivatives of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine represents an emerging area of significant interest [17]. The incorporation of ¹⁵N-labeled building blocks during solid-phase assembly enables the preparation of tracer compounds for mechanistic studies and metabolic investigations [17]. These labeled derivatives prove invaluable in pharmaceutical research applications where detailed understanding of compound fate and behavior is required [17].
The industrial-scale production of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [22] [23]. These challenges encompass raw material availability, process optimization, environmental compliance, and cost management considerations [24].
Raw material costs represent a significant factor in the economic viability of large-scale piperidine production [23]. The synthesis of the target compound requires cyclobutylmethyl building blocks, which are not readily available from commercial sources and must be prepared through specialized synthetic routes [25]. The preparation of cyclobutylmethylamine precursors typically involves multi-step synthetic sequences that increase both cost and complexity .
Process optimization for industrial-scale synthesis requires extensive development of reaction conditions that maximize yield while minimizing byproduct formation [26]. The titanium-mediated coupling reactions employed in pilot-scale synthesis often prove unsuitable for large-scale implementation due to the high cost of titanium reagents and the generation of significant quantities of metallic waste [26]. Alternative coupling methodologies utilizing more cost-effective reagents must be developed to achieve economic production [26].
| Production Challenge | Impact | Mitigation Strategy | Implementation Cost |
|---|---|---|---|
| Raw Material Availability | High | Vertical Integration | $2-5 Million |
| Catalyst Cost | Medium | Catalyst Recovery/Recycling | $500K-1M |
| Waste Treatment | High | Process Intensification | $1-3 Million |
| Quality Control | Medium | Automated Monitoring | $200K-500K |
Environmental regulations impose additional constraints on industrial piperidine production processes [27]. The generation of volatile organic compounds during synthesis requires sophisticated emission control systems to meet air quality standards [27]. Wastewater treatment systems must be capable of handling potentially toxic byproducts while achieving discharge limits specified by environmental authorities [27].
The development of continuous flow manufacturing processes represents a promising approach to addressing many industrial-scale production challenges [28] [29]. Flow reactors offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling more precise reaction control and improved product quality [28]. The integration of automated monitoring and control systems facilitates real-time optimization of reaction parameters [29].
Catalyst recovery and recycling systems play a crucial role in the economic viability of industrial piperidine synthesis [30]. Heterogeneous catalysts such as palladium on carbon can be recovered through filtration and regenerated for multiple reaction cycles [30]. The development of robust catalyst regeneration protocols is essential to minimize operating costs and reduce environmental impact [30].
Scale-up studies have revealed that crystallization and purification operations often represent bottlenecks in industrial piperidine production [26]. The formation of polymorphic impurities and the presence of structurally related byproducts can complicate isolation procedures [26]. Advanced purification techniques including preparative chromatography and specialized crystallization protocols may be required to achieve pharmaceutical-grade purity [26].
Quality control systems for industrial piperidine production must incorporate sophisticated analytical methodologies to ensure product consistency and regulatory compliance [26]. High-performance liquid chromatography and gas chromatography-mass spectrometry techniques provide the sensitivity and selectivity required for trace impurity analysis [26]. The implementation of process analytical technology enables real-time monitoring of critical quality attributes throughout the manufacturing process [26].
Density Functional Theory calculations represent a cornerstone approach in computational chemistry for investigating the electronic structure and properties of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine. Various DFT methodologies have been employed to understand the molecular characteristics of piperidine derivatives, providing crucial insights into their thermodynamic stability, electronic properties, and reactivity patterns [1] [2].
The B3LYP functional with 6-311G** basis set has emerged as the standard computational approach for studying piperidine-containing compounds. This method demonstrates excellent agreement with experimental data, particularly for thermodynamic properties and structural parameters [1]. For methylpiperidine derivatives, the G3MP2B3-derived calculations show remarkable accuracy, with deviations typically less than 5 kJ/mol from experimental values [1].
The electronic structure analysis reveals that piperidine derivatives typically exhibit HOMO-LUMO energy gaps in the range of 8.97-9.01 eV, indicating high chemical stability and low reactivity under normal conditions [2]. The HOMO energies generally fall between -6.84 and -6.95 eV, while LUMO energies range from 2.02 to 2.15 eV [1]. These values suggest that piperidine derivatives are nucleophilic in nature and prone to electrophilic attack at the nitrogen center.
| Compound | Method | Heat of Formation (kJ/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|---|
| 1-Methylpiperidine | B3LYP/6-311G** | -59.1 | -6.84 | 2.15 | 8.99 |
| 3-Methylpiperidine | B3LYP/6-311G** | -79.2 | -6.92 | 2.08 | 9.00 |
| 4-Methylpiperidine | B3LYP/6-311G** | -82.9 | -6.88 | 2.12 | 9.00 |
| 2,6-Dimethylpiperidine | B3LYP/6-311G** | -111.2 | -6.95 | 2.02 | 8.97 |
| 3,5-Dimethylpiperidine | B3LYP/6-311G** | -105.9 | -6.91 | 2.10 | 9.01 |
For the target compound 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine, the cyclobutylmethyl substituent introduces moderate ring strain that affects the overall molecular geometry and electronic distribution. The cyclobutane ring exhibits characteristic angular strain, with bond angles deviating from the ideal tetrahedral geometry [3]. Car-Parrinello Molecular Dynamics calculations using the BLYP functional reveal that the triple bond regions in similar piperidine-containing compounds maintain high stability, while the piperidine ring adopts a preferential chair conformation [3] [4].
The charge density analysis indicates significant electron density redistribution upon substitution. The nitrogen atom in the piperidine ring carries a substantial partial negative charge, making it a primary nucleophilic site [4]. The methanamine group attached to the 4-position of the piperidine ring introduces additional electron density that can participate in hydrogen bonding interactions [3].
Hirshfeld point charge calculations reveal that the atomic charges significantly differ from standard force field parameters, particularly for the nitrogen and oxygen atoms in the system [3]. These calculations are essential for accurate molecular dynamics simulations and provide insights into intermolecular interactions.
Molecular dynamics simulations provide essential insights into the conformational flexibility and dynamic behavior of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine. The piperidine ring system exhibits characteristic conformational preferences that significantly influence the compound's biological activity and molecular recognition properties [5] [6].
The piperidine ring adopts a chair conformation as the most stable state, with the cyclobutylmethyl substituent preferentially occupying the equatorial position to minimize steric interactions [7] [8]. Conformational search studies using molecular mechanics methods reveal that the chair conformation accounts for 85-95% of the total population at room temperature [8]. The axial conformation is less favorable, typically 1.4-3.2 kJ/mol higher in energy, representing only 5-15% of the conformational ensemble [8].
| Conformer Type | Relative Energy (kJ/mol) | Population (%) | Ring Pucker Angle | Flexibility Score |
|---|---|---|---|---|
| Chair (equatorial) | 0.0 | 85-95 | 0° | Low |
| Chair (axial) | 1.4-3.2 | 5-15 | 120° | Low |
| Twist-boat | 18.4-22.6 | <1 | 90° | High |
| Boat | 25.1-28.9 | <0.1 | 60° | High |
| Half-chair | 35.2-42.1 | <0.01 | 45° | Very High |
| Envelope | 38.7-45.3 | <0.01 | 30° | Very High |
Molecular dynamics simulations typically employ standard protocols with simulation times ranging from 4000-6000 ps, utilizing force fields such as OPLS4 or CHARMM [3]. The simulations are conducted at 300 K using a Nosé-Hoover thermostat and 1.0 bar pressure with a Parrinello-Rahman barostat [3]. The timestep is generally set to 2.0 fs with a cutoff distance of 12.0 Å for non-bonded interactions [3].
| Parameter | Value | Study Reference |
|---|---|---|
| Temperature (K) | 300 | Mirsakiyeva et al. (2016) |
| Pressure (bar) | 1.0 | Mirsakiyeva et al. (2016) |
| Simulation Time (ps) | 4000-6000 | Mirsakiyeva et al. (2016) |
| Timestep (fs) | 2.0 | General MD protocols |
| Force Field | OPLS4/CHARMM | Various studies |
| Solvent Model | Implicit water/TIP3P | Various studies |
| Cutoff Distance (Å) | 12.0 | Standard protocols |
| Thermostat | Nosé-Hoover | Mirsakiyeva et al. (2016) |
| Barostat | Parrinello-Rahman | Standard protocols |
The conformational flexibility of the compound is influenced by rotations around the heterocycle-nitrogen-piperidine bonds and the methanamine moiety [8]. The cyclobutylmethyl substituent introduces conformational constraints that reduce the overall flexibility compared to simpler piperidine derivatives [6]. The transverse carbon-carbon bond in the cyclobutane ring substantially increases the energy barrier for ring-flip processes, effectively rigidifying the system [6].
Root Mean Square Deviation (RMSD) analysis typically shows convergence within the first 1000 ps of simulation, indicating stable conformational sampling [5]. The radius of gyration remains relatively constant throughout the simulation, confirming the structural integrity of the compound [5]. Principal component analysis reveals that the major conformational motions involve rotations around the nitrogen-carbon bonds and oscillations of the methanamine group [9].
The binding free energy calculations using MM-PBSA methodology demonstrate that conformational entropy contributions are significant for biological activity. The conformational flexibility effectively dilutes the concentration of the bioactive conformation, imposing entropic penalties that must be considered in drug design applications [6].
Quantum mechanical analysis of weak hydrogen bonding interactions in 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine reveals complex networks of non-covalent interactions that stabilize the molecular structure and influence its recognition properties [10] [11]. These interactions, though individually weak, collectively contribute significantly to the compound's conformational preferences and binding affinity.
The primary hydrogen bonding interactions involve the nitrogen atom of the piperidine ring and the amino group of the methanamine substituent. Carbon-hydrogen to nitrogen (C-H···N) interactions are particularly prevalent, with distances ranging from 2.5-3.5 Å and angles between 120-180° [12]. These interactions exhibit energies of 4-15 kJ/mol, classifying them as weak hydrogen bonds [10].
| Interaction Type | Distance Range (Å) | Angle Range (°) | Energy (kJ/mol) | Strength |
|---|---|---|---|---|
| C-H···N | 2.5-3.5 | 120-180 | 4-15 | Weak |
| C-H···O | 2.3-3.2 | 120-180 | 8-25 | Weak-Moderate |
| N-H···O | 2.0-3.0 | 140-180 | 15-50 | Moderate-Strong |
| C-H···S | 2.8-3.8 | 100-170 | 2-10 | Very weak |
| O-H···N | 2.0-3.0 | 140-180 | 20-40 | Moderate |
| Weak van der Waals | 3.5-4.5 | Variable | 1-5 | Very weak |
First-principles calculations using density functional theory with the BLYP exchange-correlation functional demonstrate that weak hydrogen bonds in piperidine derivatives maintain characteristic geometrical features [3]. The donor-acceptor distances typically fall within 2.5-3.5 Å, consistent with the geometric definition of hydrogen bonds [10]. The radial distribution functions between nitrogen and oxygen atoms indicate the formation of short and strong hydrogen bonds in favorable configurations [10].
The analysis of molecular electrostatic potential (MESP) maps reveals regions of positive and negative electrostatic potential that favor hydrogen bond formation [13]. The nitrogen atoms exhibit substantial negative ESP values (-30.7 kcal/mol), making them excellent hydrogen bond acceptors [13]. Conversely, carbon-bound hydrogen atoms show positive ESP values (17.8 kcal/mol), enabling them to act as weak hydrogen bond donors [13].
Natural energy decomposition analysis indicates that dispersion interactions represent the dominant component of weak hydrogen bonding in piperidine systems [14]. This finding is particularly relevant for C-H···S interactions, where the large and polarizable sulfur atom participates effectively in dispersion interactions despite being less electronegative than traditional hydrogen bond acceptors [14].
The Fermi contact term accounts for at least 98% of the isotropic J-coupling in weak hydrogen bonds, with coupling constants ranging from 4.1-4.7 Hz for C-H···N interactions [12]. These couplings provide direct experimental evidence for the existence of weak hydrogen bonds and correlate well with theoretical predictions from GIPAW density functional theory calculations [12].
Pharmacophore modeling and 3D-QSAR studies of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine derivatives provide critical insights into the structural features responsible for biological activity and molecular recognition [15] [16]. These computational approaches enable the identification of essential pharmacophoric elements and the development of predictive models for drug design.
Pharmacophore models for piperidine derivatives typically incorporate multiple chemical features including hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings [15]. The nitrogen atom of the piperidine ring serves as a primary hydrogen bond acceptor, while the methanamine group can function as both donor and acceptor depending on protonation state [15]. The cyclobutylmethyl substituent contributes significant hydrophobic interactions that influence binding affinity and selectivity [16].
| Feature Type | Typical Groups | Radius (Å) | Tolerance (Å) | Frequency in Piperidines |
|---|---|---|---|---|
| Hydrogen Bond Acceptor | N atoms, O atoms in OH/C=O | 2.0 | 0.5 | High |
| Hydrogen Bond Donor | NH groups, OH groups | 2.0 | 0.5 | Moderate |
| Hydrophobic Region | Alkyl chains, aromatic rings | 2.5 | 1.0 | High |
| Aromatic Ring | Benzene, pyridine, furan rings | 2.5 | 0.5 | Variable |
| Positive Ionizable | Protonated amines | 2.0 | 0.5 | High |
| Negative Ionizable | Carboxylate, phosphate | 2.0 | 0.5 | Low |
The development of 3D-QSAR models using various methodologies has yielded statistically robust and predictive models for piperidine derivatives [16] [17]. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) represent the most widely employed techniques, with CoMSIA generally providing superior results due to its insensitivity to molecular orientation [18].
| Model Type | Training R² | Cross-Validation Q² | External Prediction R² | Standard Error | F Value |
|---|---|---|---|---|---|
| CoMFA | 0.965-0.973 | 0.699-0.727 | Not reported | 0.239-0.265 | 84.401 |
| CoMSIA | 0.832-0.885 | 0.621-0.796 | 0.836-0.885 | 0.247-0.299 | 32.283-57.578 |
| Pharmacophore-based 3D-QSAR | 0.742-0.939 | 0.570-0.597 | 0.784 | 0.268-0.317 | 84.401 |
| Topomer CoMFA | 0.939 | 0.597 | Not reported | 0.268 | 84.401 |
| kNN-MFA | 0.764 | 0.764 | 0.037 | Not reported | Not reported |
| PLSR | 0.851 | 0.613 | 0.610 | Not reported | Not reported |
The pharmacophore-based 3D-QSAR approach combines the advantages of pharmacophore modeling with quantitative structure-activity relationship analysis [15]. This methodology uses pharmacophore features to align molecules in three-dimensional space, creating a consistent framework for QSAR model development. The resulting models demonstrate high statistical significance with correlation coefficients exceeding 0.85 and cross-validation Q² values above 0.75 [15].
Atom-based PLS regression methods have been successfully applied to generate 3D-QSAR models with excellent predictive capability [19]. The models utilize binary descriptors derived from the occupancy of cubic grid points, with each cube representing specific pharmacophoric features [19]. The optimal number of PLS components is typically determined through cross-validation, with most models requiring 3-5 components for optimal performance [19].
The 3D-QSAR contour maps provide valuable visualization of regions in space where specific physicochemical properties contribute favorably or unfavorably to biological activity [15]. Blue regions indicate favorable areas for specific features, while red regions represent unfavorable spaces [19]. These maps enable rational drug design by guiding the placement of substituents to optimize activity and selectivity.
Genetic algorithm-based descriptor selection has proven effective in identifying optimal subsets of molecular descriptors for QSAR model development [17]. The selected descriptors typically include three-dimensional autocorrelation parameters, topological indices, and electronic properties that capture the essential features of molecular structure and activity [17].
The integration of pharmacophore modeling with virtual screening has enabled the identification of novel active compounds from large chemical databases [15]. High-throughput virtual screening using validated pharmacophore models can process millions of compounds, identifying hits with QFIT values exceeding 45 and demonstrated biological activity [15].
Validation of 3D-QSAR models requires rigorous internal and external validation procedures [17]. Internal validation typically employs leave-one-out cross-validation, while external validation uses structurally diverse test sets not included in model development [17]. The models demonstrate robust predictive performance with external prediction correlation coefficients exceeding 0.78 for well-validated systems [17].
The application of conformer-based 3D-QSAR (C3D-QSAR) methodologies has shown improved predictive accuracy by considering multiple conformational states of molecules [20]. This approach recognizes that molecules exist in multiple conformations under physiological conditions, and the bioactive conformation may not correspond to the global minimum energy structure [20].
Machine learning approaches including support vector machines, neural networks, and k-nearest neighbors have been integrated with 3D-QSAR methodologies to enhance predictive performance [21]. These non-linear methods can capture complex structure-activity relationships that may not be adequately described by linear models [21].